molecular formula C20H16N4O2S B2721953 N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 380216-64-8

N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2721953
CAS No.: 380216-64-8
M. Wt: 376.43
InChI Key: JCJKTZSQRJDPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide belongs to the thieno[2,3-c]pyrazole class of heterocyclic compounds, which are renowned for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antioxidant activities . The molecule features a thieno[2,3-c]pyrazole core substituted with a 3-methyl group, a phenyl ring at position 1, and a carboxamide group at position 5 linked to a 2-carbamoylphenyl moiety. This substitution pattern is critical for modulating solubility, target binding, and metabolic stability .

Properties

IUPAC Name

N-(2-carbamoylphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-12-15-11-17(19(26)22-16-10-6-5-9-14(16)18(21)25)27-20(15)24(23-12)13-7-3-2-4-8-13/h2-11H,1H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJKTZSQRJDPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyrazole ring.

    Substitution Reactions: Introduction of the phenyl and methyl groups through substitution reactions using reagents like phenylhydrazine and methyl iodide.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenylhydrazine in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide as an anticancer agent. It has shown efficacy against various cancer cell lines, including:

  • Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression.

Case Study: Antitumor Efficacy

A study reported that derivatives of pyrazole compounds exhibited significant antitumor activity in xenograft mouse models, leading to reduced tumor growth and improved survival rates .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research indicates that it possesses activity against several bacterial strains, suggesting its potential as an antibiotic agent.

Case Study: Antibacterial Activity

In vitro studies have shown that certain pyrazole derivatives exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It has shown promise in reducing inflammation in animal models.

Case Study: Inflammation Reduction

Research highlighted that specific derivatives demonstrated significant anti-inflammatory activity, evidenced by reduced paw edema in carrageenan-induced models, making them potential candidates for treating inflammatory diseases .

ACE Inhibition

The compound has been investigated for its ability to inhibit Angiotensin-Converting Enzyme (ACE), which plays a crucial role in blood pressure regulation.

Case Study: ACE-Inhibitory Activity

A series of pyrazole derivatives were synthesized and evaluated for ACE-inhibitory activity, with some compounds showing IC50 values indicating effective inhibition, thus suggesting their use in managing hypertension .

Summary of Findings

ApplicationBiological ActivityReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against Staphylococcus aureus, E. coli
Anti-inflammatoryReduces inflammation in animal models
ACE InhibitionEffective inhibition with promising IC50 values

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Thieno[2,3-c]Pyrazole Derivatives
Compound Name & Substituent (R) Molecular Formula Key Biological Activity Efficacy/Findings Reference ID
N-(2-carbamoylphenyl)-3-methyl-1-phenyl- C₂₀H₁₆N₄O₂S Inferred Antioxidant/Cytotoxic Structural similarity to 7b suggests potential antioxidant activity.
7b: 4-Amino-3-methyl-1-phenyl- (R = H) C₁₄H₁₂N₄OS Antioxidant (vs. 4-nonylphenol toxicity) 0.6% altered erythrocytes in catfish (most potent in class)
7f: N-(4-chlorophenyl)- C₁₉H₁₄ClN₃OS Antioxidant 1% altered erythrocytes; moderate efficacy
7e: N-(4-methoxyphenyl)- C₂₀H₁₇N₃O₂S Antioxidant 12% altered erythrocytes; reduced activity compared to 7b
8: 4-(2-chloroacetamido)- C₁₆H₁₃ClN₄O₂S Antioxidant 28% altered erythrocytes; least effective
N-(3-chloro-2-methylphenyl)- C₂₀H₁₆ClN₃OS Unspecified Structural data available; bioactivity not reported
N-(4-ethoxyphenyl)- C₂₁H₁₉N₃O₂S Unspecified Synthetic accessibility confirmed; biological data pending

Key Findings from Comparative Studies

Substituent Impact on Antioxidant Activity: Electron-Withdrawing Groups (e.g., Cl in 7f): Enhance stability but may reduce bioavailability, leading to moderate efficacy (1% altered erythrocytes) . Electron-Donating Groups (e.g., OMe in 7e): Increase solubility but reduce antioxidant potency (12% altered erythrocytes) . Amino Groups (e.g., 7b): The 4-amino substitution in 7b demonstrated superior antioxidant activity (0.6% altered erythrocytes), likely due to enhanced hydrogen bonding with cellular targets .

Synthetic Accessibility :

  • Derivatives with cyclohexyl () or nitroaryl () substituents are synthetically tractable but require optimization for pharmacological applications .

Biological Activity

N-(2-Carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound belonging to the thieno[2,3-c]pyrazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activities, including antioxidant, anticancer, and antimicrobial properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O3SC_{20}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 373.45 g/mol. The compound features a thieno[2,3-c]pyrazole core, which is known for its pharmacological potential.

1. Antioxidant Activity

Research has demonstrated that thieno[2,3-c]pyrazole derivatives exhibit significant antioxidant properties. A study assessed the efficacy of various compounds against oxidative stress induced by 4-nonylphenol in the erythrocytes of Clarias gariepinus (African catfish). The results indicated that the compound significantly reduced erythrocyte alterations compared to control groups exposed solely to the toxin.

Treatment Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound (8)29.1 ± 3.05

This data suggests that this compound can mitigate oxidative damage in biological systems, highlighting its potential as an antioxidant agent .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that various thieno[2,3-c]pyrazole derivatives exhibit cytotoxic effects against multiple cancer cell lines. For instance:

Compound Cell Line IC50 (nM)
Compound AHepG2 (Liver Cancer)399
Compound BMCF (Breast Cancer)580
Compound CNUGC (Gastric Cancer)60

These findings indicate that modifications to the thieno[2,3-c]pyrazole structure can enhance anticancer activity, with some derivatives demonstrating potent effects against specific cancer types .

3. Antimicrobial Activity

Thieno[2,3-c]pyrazole compounds have also shown promise as antimicrobial agents. Studies have reported that these compounds possess activity against various bacterial strains and fungi, although specific data on this compound is limited.

Case Studies

A notable case study involved the synthesis of a series of thieno[2,3-c]pyrazole derivatives and their subsequent biological evaluation. The study focused on structural modifications and their impact on biological activity. The synthesized compounds were characterized using IR and NMR spectroscopy to confirm their structures before testing their biological activities.

Q & A

Basic: What synthetic protocols are recommended for preparing N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of thieno[2,3-c]pyrazole derivatives typically involves multi-step reactions. For example, a related compound (4-(2-chloroacetylamino)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide) was synthesized by heating aminocarboxamide with chloroacetyl chloride in dioxane under reflux, followed by recrystallization from ethanol to achieve high purity . Key optimization steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.
  • Temperature Control : Heating at 80–100°C ensures complete acylation without decomposition.
  • Purification : Ethanol recrystallization minimizes impurities.
    Researchers should monitor reaction progress via TLC or HPLC and adjust stoichiometric ratios (e.g., 1:1.3 molar ratio of amine to acyl chloride) to maximize yield.

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:
Structural validation requires a combination of techniques:

  • X-ray Crystallography : Resolves bond lengths/angles and confirms stereochemistry, as demonstrated for pyrazole-carboxamide analogs in crystallographic studies .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., carbamoyl protons at δ 8.1–8.3 ppm, thieno ring protons at δ 6.7–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 407.0821 for C20_{20}H16_{16}N4_4O2_2S).
  • HPLC-PDA : Assesses purity (>98% by area normalization).

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

Methodological Answer:
SAR studies on pyrazole-carboxamide derivatives reveal:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring improve target affinity, as seen in factor Xa inhibitors .
  • Heterocyclic Modifications : Replacing the thieno ring with pyridyl or isoxazolyl groups alters pharmacokinetic profiles (e.g., oral bioavailability) .
  • Carboxamide Linkers : Rigidifying the linker (e.g., cyclopropane) enhances selectivity for mitochondrial targets like OPA1 .
    Researchers should employ iterative design: synthesize analogs, test in vitro activity (e.g., enzyme inhibition assays), and correlate with computational docking (e.g., AutoDock Vina) to prioritize candidates.

Advanced: What in vitro and in vivo models are suitable for evaluating the antioxidant efficacy of this compound?

Methodological Answer:

  • In Vitro Models :
    • DPPH/ABTS Assays : Quantify free radical scavenging activity (IC50_{50} values).
    • Cell-Based Oxidative Stress Models : Use H2_2O2_2-induced ROS in HepG2 cells, measuring glutathione (GSH) levels via ELISA .
  • In Vivo Models :
    • Clarias gariepinus (African Catfish) : Assess hepatoprotective effects against 4-nonylphenol toxicity by monitoring liver enzymes (ALT, AST) and histopathology .
    • Rodent Models : Evaluate bioavailability and tissue distribution via LC-MS/MS after oral administration.

Advanced: How can molecular docking and dynamics simulations elucidate the binding mechanism of this compound to its targets?

Methodological Answer:

  • Target Selection : Prioritize proteins like OPA1 (PDB: 6J5C) or factor Xa (PDB: 1FJS) based on biological relevance .
  • Docking Workflow :
    • Ligand Preparation : Optimize protonation states (e.g., carboxamide tautomers) using Open Babel.
    • Grid Generation : Define binding pockets (e.g., OPA1’s GTPase domain) in AutoDock.
    • Pose Scoring : Rank poses by binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity).
  • MD Simulations (GROMACS) : Simulate ligand-protein complexes for 100 ns to assess stability (RMSD < 2 Å). Key interactions (e.g., hydrogen bonds with Arg543^{543} of OPA1) validate binding modes .

Basic: What are the documented stability and storage conditions for this compound?

Methodological Answer:

  • Stability : Thieno[2,3-c]pyrazole derivatives are light-sensitive. Store at -20°C in amber vials under inert gas (N2_2) .
  • Solubility : DMSO (2 mg/mL) is preferred for in vitro studies; avoid aqueous buffers with pH > 8 to prevent hydrolysis .
  • Degradation Analysis : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect impurities (<2% degradation).

Advanced: How do metabolic pathways and cytochrome P450 interactions impact the pharmacokinetics of this compound?

Methodological Answer:

  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS. Major metabolites include hydroxylated thieno rings and glucuronide conjugates .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. Competitive inhibition (Ki_i < 1 µM) suggests drug-drug interaction risks .
  • Pharmacokinetic Profiling : In rats, calculate AUC024h_{0-24h} (≥500 ng·h/mL) and t1/2_{1/2} (≥4 h) after IV/oral dosing to assess bioavailability (>30%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.